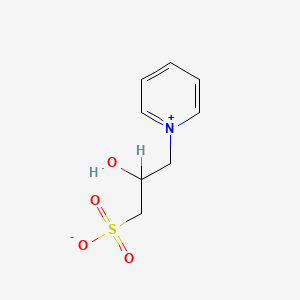

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-3-pyridin-1-ium-1-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c10-8(7-14(11,12)13)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPRZHQPROLZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(CS(=O)(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014636 | |

| Record name | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3918-73-8, 68928-53-0 | |

| Record name | 1-(2-Hydroxy-3-sulfopropyl)pyridinium betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxy-3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyl-Functionalized Polyphenylene Sulfide (PPS-OH)

Abstract

Polyphenylene Sulfide (PPS) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][3] The functionalization of the PPS backbone with hydroxyl (-OH) groups, creating PPS-OH, introduces a reactive site that significantly broadens its applicability. This hydroxyl functionality allows for surface modification, covalent immobilization of biomolecules, and integration into advanced composite systems, making it a material of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physicochemical properties of PPS-OH, detailing the expert-driven methodologies used for its characterization and explaining the causal relationships between its structure and its functional properties.

Molecular Structure and Synthesis

The defining feature of PPS-OH is the incorporation of hydroxyl groups onto the robust polyphenylene sulfide backbone. This modification transforms the chemically inert PPS into a versatile platform for further chemical functionalization.

Fundamental Structure

The base structure of PPS consists of alternating para-phenylene rings and sulfur atoms (-[C₆H₄-S]ₙ-).[4] In PPS-OH, this backbone is modified to include hydroxyl (-OH) groups, typically attached to the phenylene rings. This seemingly minor addition has profound implications for the material's surface energy, solubility, and reactivity.

Synthesis Pathways

The synthesis of PPS is generally achieved through the polycondensation of a dihalogenated aromatic compound, such as p-dichlorobenzene, with a sulfur source like sodium sulfide in a polar aprotic solvent (e.g., N-methylpyrrolidone) at elevated temperatures.[5][6][7]

Introducing the hydroxyl functionality can be accomplished via two primary strategies:

-

Copolymerization: Incorporating a hydroxyl-containing monomer during the initial polymerization process. This ensures a uniform distribution of -OH groups along the polymer chain.

-

Post-Polymerization Modification: Chemically modifying the synthesized PPS polymer to introduce hydroxyl groups. This method offers versatility but may result in a more heterogeneous distribution.

The choice of synthesis route is critical as it dictates the final molecular weight, distribution of functional groups, and ultimately, the material's performance characteristics.

References

- 1. PPS plastics - Polyphenylene sulfide properties & applications | MCG [mcam.com]

- 2. ensingerplastics.com [ensingerplastics.com]

- 3. Polyphenylene Sulfide (PPS): A Temperamental, Yet Invaluable Polymer | Poly Fluoro Ltd [polyfluoroltd.com]

- 4. specialchem.com [specialchem.com]

- 5. «PPS-1»: Synthesis of polyphenylene sulfide [ahmadullins.com]

- 6. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103897187A - Synthesis method of fiber-grade polyphenylene sulfide (PPS) resin - Google Patents [patents.google.com]

"1-(2-Hydroxy-3-sulphonatopropyl)pyridinium" CAS number 3918-73-8

An In-depth Technical Guide to 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (CAS 3918-73-8): Properties, Mechanisms, and Applications

Foreword for the Advanced Researcher

This document provides a deep dive into the chemistry and application of this compound, a versatile zwitterionic compound. We will move beyond simple data recitation to explore the mechanistic underpinnings of its function, particularly in the realm of electrochemistry. The experimental protocols and workflows detailed herein are designed to be self-validating, providing a robust framework for your own research and development endeavors.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound, often referred to in technical literature as PPSOH, is a heterocyclic compound belonging to the hydroxysultaine class. Its structure is characterized by a positively charged pyridinium ring and a negatively charged sulfonate group, linked by a 2-hydroxypropyl chain. This permanent charge separation within the same molecule grants it its zwitterionic nature, which is fundamental to its utility.

Key Physicochemical Data

For the laboratory professional, a clear understanding of a compound's physical properties is paramount for its effective handling, formulation, and application.

| Property | Value | Significance in Application |

| CAS Number | 3918-73-8 | Unique identifier for substance registration and database searches. |

| Molecular Formula | C8H11NO4S | Essential for calculating molarity and other stoichiometric parameters. |

| Molecular Weight | 217.24 g/mol | Critical for accurate preparation of solutions and reaction mixtures. |

| Appearance | White to off-white crystalline powder | A primary indicator of purity; deviations may suggest contamination. |

| Melting Point | 280-284 °C (decomposes) | High thermal stability is indicative of its suitability for processes run at elevated temperatures. |

| Solubility | Soluble in water | High aqueous solubility is key for its use in electrolytic baths and other aqueous systems. |

| Synonyms | Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, inner salt; PPSOH | Awareness of synonyms is crucial for comprehensive literature and patent searches. |

The Zwitterionic Advantage: A Deeper Look

The defining feature of this compound is its zwitterionic character. Unlike traditional cationic or anionic surfactants, it possesses both a permanent positive charge on the pyridinium nitrogen and a permanent negative charge on the sulfonate group. This dual-charge nature imparts several advantageous properties:

-

High Polarity and Water Solubility: The strong dipoles created by the charged centers lead to excellent interaction with water molecules, ensuring high solubility.

-

Electrochemical Stability: The molecule does not possess a net charge and is therefore less likely to migrate under an electric field in the bulk solution, allowing it to function primarily at the electrode-electrolyte interface.

-

Reduced Surface Tension: Like other surfactants, it lowers the surface tension of aqueous solutions, which aids in wetting and uniform coating.

Part 2: Primary Application in Nickel Electroplating

The most prominent industrial application of this compound is as a critical additive in nickel electroplating baths. It functions primarily as a leveling agent and a secondary brightener .

Mechanism of Action at the Electrode Interface

During electroplating, the goal is to achieve a smooth, bright, and uniform metallic deposit. Microscopic peaks and valleys on the substrate surface can lead to uneven current distribution, causing accelerated deposition on peaks and slower deposition in valleys, resulting in a rough finish. This compound mitigates this through a mechanism of adsorption and inhibition .

The process can be understood through the following logical steps:

-

Mass Transport: The compound diffuses from the bulk electrolyte to the cathode surface.

-

Preferential Adsorption: It preferentially adsorbs onto the high-current-density areas (the microscopic peaks) of the cathode.

-

Inhibition of Deposition: This adsorbed layer increases the local polarization, effectively inhibiting the rate of nickel ion reduction at these peaks.

-

Diffusion-Controlled Leveling: This inhibition allows for a relatively higher rate of deposition to occur in the lower-current-density areas (the microscopic valleys), thus "leveling" the surface as the plating process continues.

This mechanism is a classic example of diffusion-controlled adsorption leading to a leveling effect.

Visualizing the Leveling Mechanism

The following diagram illustrates the workflow of how this compound acts at the cathode surface to promote a level nickel deposit.

Caption: Workflow of PPSOH as a leveling agent in nickel electroplating.

Experimental Protocol: Hull Cell Test for Evaluating Leveling Performance

The Hull cell is an indispensable tool for evaluating the performance of electroplating additives. It utilizes a trapezoidal cell geometry to create a predictable range of current densities across a single cathode panel, allowing for a visual assessment of the plating quality.

Objective: To determine the effective concentration range of this compound for achieving a bright and level nickel deposit.

Materials:

-

Standard Watts nickel plating bath (Nickel Sulfate, Nickel Chloride, Boric Acid)

-

This compound stock solution (e.g., 10 g/L)

-

267 mL Hull cell

-

Polished brass Hull cell panels

-

DC power supply

-

Anode (Nickel)

-

Heater and magnetic stirrer

Procedure:

-

Bath Preparation: Prepare the Watts nickel bath according to standard formulation. Heat to the desired operating temperature (e.g., 55-60 °C).

-

Baseline Test: Run a Hull cell panel in the additive-free bath for a set time and current (e.g., 2 Amperes for 5 minutes). This serves as the control.

-

Additive Introduction: Add a calculated volume of the this compound stock solution to achieve the starting test concentration (e.g., 10 mg/L).

-

Test Panel 1: Place a new, clean brass panel in the cell and plate at the same parameters as the baseline.

-

Analysis of Panel 1: After plating, rinsing, and drying, observe the panel. Note the current density range over which a bright and level deposit is obtained. The current density at any point on the panel can be calculated using standard Hull cell rulers or formulas.

-

Incremental Additions: Continue to add small, precise increments of the stock solution, running a new panel after each addition. This will test progressively higher concentrations (e.g., 20 mg/L, 30 mg/L, etc.).

-

Data Interpretation: Compare the series of panels to identify the optimal concentration range that provides the widest bright and level plating range. Note any negative effects at high concentrations, such as brittleness or "burning" at high current densities.

Visualizing the Hull Cell Workflow

This diagram outlines the systematic process for evaluating plating additives using the Hull cell.

Caption: Systematic workflow for Hull cell testing of PPSOH.

Part 3: Analytical Quality Control

Ensuring the purity and concentration of this compound in both its raw form and in plating baths is critical for process control and consistent results.

Recommended Analytical Techniques

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase column (C18), UV detector (approx. 254 nm), mobile phase with an ion-pairing agent. |

| Titration | Not suitable due to zwitterionic nature. | N/A |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Structural confirmation and identification. | Characteristic peaks for S=O (sulfonate), O-H (hydroxyl), and aromatic C-H (pyridinium). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | 1H and 13C NMR spectra provide a unique fingerprint of the molecule. |

This guide provides a foundational, technically-grounded overview for the research and development professional. By understanding the core principles of its zwitterionic nature and its mechanism of action, one can better innovate and troubleshoot its application in electrochemistry and beyond.

A Comprehensive Technical Guide to Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-

This guide provides an in-depth exploration of Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, a zwitterionic compound known by its CAS Number 3918-73-8. While its primary application lies within the electrochemical industry, its unique molecular structure presents intriguing possibilities for broader scientific applications. This document is intended for researchers, chemists, and professionals in drug development who seek a thorough understanding of this molecule's properties, synthesis, and potential.

Introduction: Unveiling a Multifaceted Molecule

Pyridinium, 1-(2-hydroxy-3-sulfopropyl)-, often referred to as PPS-OH or 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betaine, is a heterocyclic organic compound.[1][2] It exists as an inner salt, or zwitterion, containing a positively charged quaternary pyridinium nitrogen and a negatively charged sulfonate group.[1][3] This dual-charge nature within a single molecule is fundamental to its chemical behavior and utility.

Historically, the development and application of PPS-OH have been overwhelmingly concentrated in the field of metal finishing, where it serves as a critical additive in nickel electroplating baths.[4][5][6] Its function as a superior leveling and brightening agent has solidified its industrial importance.[2] However, for the medicinal chemist and drug development professional, the core structure—a pyridinium ring coupled with a highly polar side chain—is noteworthy. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[7][8] This guide will therefore not only detail the established industrial science of PPS-OH but also provide a forward-looking perspective on its potential relevance in biochemical and pharmaceutical research.

Section 1: Molecular Architecture and Physicochemical Profile

A molecule's function is dictated by its structure and resulting physical properties. Understanding these fundamentals is the first step toward innovative application.

Molecular Structure

The structure of Pyridinium, 1-(2-hydroxy-3-sulfopropyl)- is characterized by a pyridine ring quaternized by a 2-hydroxy-3-sulfopropyl chain. The permanent positive charge on the nitrogen atom is internally balanced by the negative charge of the sulfonate group, making the overall molecule neutral yet highly polar.

References

- 1. 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane | 3918-73-8 [chemicalbook.com]

- 2. Pyridinium Sodium Salt (PPS 8000), 3918-73-8, Pyridinium hydroxy propyl sulfobetaine, 2-hydroxy-3-(pyridinium-1-yl) propane-1-sulfonate; PPS-OH; CAS 3918-73-8, [mallakchemicals.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Page loading... [guidechem.com]

- 5. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 6. 3918-73-8 | CAS DataBase [m.chemicalbook.com]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

A Research Framework for Elucidating the Biological Mechanism of Action of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Abstract: 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (PPS-OH) is a chemical entity primarily utilized in industrial electroplating processes as a leveling and brightening agent.[1][2] Despite its established industrial application, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. This technical guide presents a hypothesis-driven research framework for the systematic investigation of the potential pharmacological and toxicological properties of PPS-OH. By dissecting its core chemical moieties—the pyridinium cation and the hydroxy-sulfonatopropyl group—we propose a multi-tiered experimental workflow designed for researchers, scientists, and drug development professionals. This document serves not as a review of known mechanisms, but as a rigorous, self-validating roadmap to characterize the bioactivity of this compound, from initial screening to in-depth pathway analysis.

Introduction and Current State of Knowledge

This compound, with CAS number 3918-73-8, is a pyridinium betaine recognized for its efficacy as a nickel plating additive.[2][3] It enhances the leveling and brightness of nickel deposits, particularly in high current density areas of the plating bath.[1] While its synthesis and industrial applications are documented, its interaction with biological systems remains largely unexplored.[1][4] The Material Safety Data Sheets (MSDS) provide basic handling and safety information but lack comprehensive toxicological data.[5][6]

The scientific rationale for investigating the bioactivity of PPS-OH stems from the well-documented biological effects of its constituent chemical classes:

-

Pyridinium Salts: This class of compounds exhibits a wide range of biological activities, including antimicrobial, anticancer, and anticholinesterase properties.[7][8][9][10][11] The cationic nature of the pyridinium ring often facilitates interactions with negatively charged biological macromolecules, such as DNA and acidic proteins, and can lead to cell membrane disruption in microbes.[8]

-

Sulfonated Compounds: The process of sulfonation is a critical phase II metabolic reaction in vivo, modulating the activity, solubility, and excretion of numerous endogenous and xenobiotic compounds.[12][13] The presence of a sulfonate group can influence a molecule's pharmacokinetic profile and its potential to interact with specific enzymes or transporters.[12][13]

This guide, therefore, proposes a logical and efficient pathway to bridge the knowledge gap concerning the potential biological mechanism of action of PPS-OH.

A Hypothesis-Driven Framework for Mechanistic Investigation

Based on the structural alerts from its pyridinium and sulfonate moieties, we can formulate several primary hypotheses to guide a systematic investigation.

Core Hypotheses:

-

Antimicrobial Activity: PPS-OH may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting key metabolic enzymes, a common mechanism for cationic pyridinium compounds.[8]

-

Cytotoxicity against Eukaryotic Cells: The compound could induce cytotoxicity in mammalian cells, potentially through mechanisms like apoptosis or necrosis, which has been observed for other synthetic pyridinium salts.[9]

-

Enzyme Inhibition: PPS-OH might act as an inhibitor of specific enzymes, such as acetylcholinesterase (AChE), a known target for certain pyridinium-based molecules.[10]

The following sections detail a tiered experimental approach to systematically test these hypotheses.

Tiered Experimental Workflow for Mechanistic Elucidation

This workflow is designed to progress from broad screening to specific mechanistic studies, ensuring a cost-effective and scientifically robust investigation.

Tier 1: Broad-Spectrum Bioactivity Screening

The initial tier focuses on identifying any significant biological activity at a high level.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

-

Objective: To determine the lowest concentration of PPS-OH that inhibits the visible growth of a panel of microorganisms.

-

Methodology:

-

Prepare a stock solution of PPS-OH in a suitable sterile solvent (e.g., deionized water).

-

Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the PPS-OH stock solution in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration at which no turbidity is observed.

-

-

Causality and Validation: This standard broth microdilution method is a validated, first-line screening assay to quantify antimicrobial potency. A broad-spectrum effect would suggest a non-specific mechanism, such as membrane disruption, while species-specific activity might point towards a more targeted mode of action.

Protocol 2: Cytotoxicity Screening using MTT Assay

-

Objective: To assess the effect of PPS-OH on the metabolic activity and viability of mammalian cell lines.

-

Methodology:

-

Select a panel of human cell lines, including a non-cancerous line (e.g., HEK293) and various cancer cell lines (e.g., HeLa, A549, HL-60) to identify potential selective toxicity.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of PPS-OH (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration).

-

-

Causality and Validation: The MTT assay is a robust and widely accepted method for assessing cytotoxicity. A low IC50 value, particularly if selective for cancer cells, would strongly indicate a potential antiproliferative mechanism warranting further investigation in Tier 2.

Tier 2: Target Validation and Mode of Action Studies

If Tier 1 assays yield positive results (e.g., significant antimicrobial activity or cytotoxicity), Tier 2 aims to elucidate the underlying mode of action.

Protocol 3: Cell Membrane Integrity Assay (For Antimicrobial Mechanism)

-

Objective: To determine if the antimicrobial activity of PPS-OH is due to cell membrane disruption.

-

Methodology:

-

Use a fluorescent dye such as Propidium Iodide (PI), which can only enter cells with compromised membranes.

-

Treat a suspension of the target microorganism (identified in Tier 1) with PPS-OH at its MIC and 2x MIC.

-

Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative (untreated) control.

-

After a short incubation period (e.g., 30-60 minutes), add PI to the cell suspensions.

-

Measure the fluorescence using a fluorometer or flow cytometer.

-

A significant increase in fluorescence in the PPS-OH-treated samples indicates membrane damage.

-

-

Causality and Validation: This assay directly links antimicrobial activity to a specific physical mechanism. It validates the hypothesis that the cationic pyridinium head group may be targeting the microbial membrane.

Protocol 4: Apoptosis vs. Necrosis Differentiation (For Cytotoxicity Mechanism)

-

Objective: To distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) as the mechanism of cytotoxicity.

-

Methodology:

-

Utilize an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Treat the target cancer cell line (identified in Tier 1) with PPS-OH at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Harvest and wash the cells, then resuspend them in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the cell populations: Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

-

Causality and Validation: This dual-staining method is the gold standard for differentiating apoptosis and necrosis. Identifying the mode of cell death is a critical step in understanding the downstream signaling pathways involved.

Tier 3: In-Depth Signaling Pathway Analysis

Should Tier 2 results point towards a specific mechanism like apoptosis, Tier 3 involves dissecting the molecular signaling cascade.

Protocol 5: Western Blot Analysis of Apoptotic Markers

-

Objective: To investigate the involvement of key proteins in the apoptotic pathway induced by PPS-OH.

-

Methodology:

-

Treat the target cells with PPS-OH at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2).

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities to determine changes in protein expression levels.

-

-

Causality and Validation: This technique provides direct evidence of the activation or modulation of specific signaling proteins, confirming the molecular pathway through which PPS-OH exerts its cytotoxic effects. An increased ratio of Bax/Bcl-2 and the appearance of cleaved Caspase-3 would be strong evidence for the induction of the intrinsic apoptotic pathway.

Data Presentation and Visualization

Clear data presentation is crucial for interpreting the results of this multi-tiered investigation.

Table 1: Proposed Experimental Workflow and Expected Outcomes

| Tier | Assay | Objective | Key Parameter(s) | Positive Result Indication |

| 1 | MIC Assay | Antimicrobial Screening | MIC (µg/mL) | Low MIC value against one or more microbes. |

| 1 | MTT Assay | Cytotoxicity Screening | IC50 (µM) | Low IC50 value, especially if selective for cancer cells. |

| 2 | Membrane Integrity | Antimicrobial MOA | PI Fluorescence | Increased fluorescence compared to control. |

| 2 | Annexin V/PI | Cytotoxicity MOA | % Apoptotic Cells | Significant increase in Annexin V positive cells. |

| 3 | Western Blot | Pathway Analysis | Protein Expression | Upregulation of pro-apoptotic proteins (e.g., Cleaved Caspase-3). |

Diagrams:

The logical flow of the investigation and the potential pathways can be visualized using diagrams.

Caption: Proposed experimental workflow for PPS-OH investigation.

References

- 1. Page loading... [guidechem.com]

- 2. 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane | 3918-73-8 [chemicalbook.com]

- 3. 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium-India Fine Chemicals [indiafinechemicals.com]

- 4. 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane synthesis - chemicalbook [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Sulfonation in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Unseen Architect: A Technical Guide to Pyridinium Hydroxy Propyl Sulfobetaine (PPS-OH) in Modern Electroplating

Introduction: Beyond the Shine

In the world of materials science and surface finishing, the pursuit of perfection is relentless. For researchers, scientists, and engineers, the gleaming, flawless surface of an electroplated component is not merely an aesthetic triumph but the culmination of complex electrochemical interactions. While the fundamental principles of electrodeposition have been understood for over a century, the evolution from dull, uneven coatings to the brilliant, mirror-like finishes demanded by modern industries is owed to a class of unsung heroes: organic additives.

This guide delves into the core of this innovation, focusing on a particularly potent and versatile molecule: Pyridinium Hydroxy Propyl Sulfobetaine, commonly known as PPS-OH. We will move beyond a simple recitation of facts to explore the causality behind its development, the intricacies of its function, and the practical applications that have made it an indispensable tool in the electroplater's arsenal. This document is designed not as a rigid set of instructions, but as a foundational resource for professionals seeking to understand and harness the full potential of advanced electroplating chemistries.

Part 1: A Legacy of Innovation - The Historical Context of Plating Additives

The journey of electroplating began in the early 19th century, with Luigi Brugnatelli's first gold plating experiments in 1805.[1] However, these early deposits were often matte and rough, necessitating extensive and costly mechanical buffing to achieve a desirable finish. The drive for efficiency and superior quality led to the investigation of additives that could modify the deposition process at a microscopic level.

The first significant breakthrough came in the early 1930s when Max Schloetter developed a practical bright nickel bath, marking a pivotal moment in the industry.[2] This innovation sparked a wave of research into organic compounds that could act as "brighteners" and "levelers." Early additives included aromatic sulfonates, which were later categorized as "carrier" or "primary" brighteners.[2][3] These compounds provided a foundational level of grain refinement and brightness.

The post-war industrial boom and the demands of the automotive and electronics industries accelerated the development of more sophisticated additives. Scientists discovered that combining different classes of organic molecules could produce synergistic effects, leading to the development of multi-component brightener systems. It was within this environment of chemical exploration that pyridinium-based compounds emerged as highly effective leveling agents, setting the stage for the development of PPS-OH.

Part 2: Chemical Profile and Synthesis of PPS-OH

PPS-OH, chemically named 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium, is a zwitterionic organic compound, meaning it contains both a positive and a negative charge on different parts of the molecule.[4] This internal salt structure is fundamental to its function in the electroplating bath.

Core Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium | [4] |

| Common Name | Pyridinium Hydroxy Propyl Sulfobetaine (PPS-OH) | [5][6] |

| CAS Number | 3918-73-8 | [7][8] |

| Molecular Formula | C8H11NO4S | [7][8] |

| Molecular Weight | 217.24 g/mol | [5][8] |

| Appearance | White to off-white powder or a colorless to yellowish liquid (in solution) | [4] |

| pH (aqueous solution) | 2.0 - 7.0 | [4] |

Visualization of the Molecular Architect

The unique functionality of PPS-OH stems directly from its molecular structure, featuring a positively charged pyridinium ring and a negatively charged sulfonate group, along with a hydroxyl group.

Caption: Chemical structure of PPS-OH, highlighting its key functional groups.

Synthesis Pathway: A One-Pot Approach

The industrial synthesis of PPS-OH is typically achieved through a "one-pot" reaction, which is valued for its efficiency and reduced waste.[5][9] While various patented methods exist, a common approach involves a two-step process within a single reaction vessel.

Step-by-Step Synthesis Protocol:

-

Intermediate Formation: An aqueous solution of sodium bisulfite or metabisulfite is prepared. Epichlorohydrin is then added under controlled temperature and pH (typically 5.2-5.5) in the presence of a catalyst to form the intermediate, 3-chloro-2-hydroxy propane sulfonate.[5][9]

-

Pyridinium Ring Formation: Pyridine is then added to the reaction mixture. The temperature is raised to induce a reflux reaction, where the pyridine displaces the chlorine atom, forming the pyridinium ring and yielding the final PPS-OH product.[5][9]

-

Purification: The resulting solution undergoes purification steps, which may include dehydration, decolorization, and pH adjustment, to remove unreacted reagents and byproducts, ensuring a high-purity product for electroplating applications.[5][9]

Caption: Simplified workflow for the one-pot synthesis of PPS-OH.

Part 3: Mechanism of Action - The Science of Leveling and Brightening

The remarkable efficacy of PPS-OH lies in its electrochemical behavior at the cathode-solution interface. It functions primarily as a leveling agent , a class of additives that promotes the filling of microscopic valleys on a substrate surface faster than the buildup on microscopic peaks.[2][4]

The fundamental principle is diffusion-controlled inhibition . Here’s the causal chain:

-

Mass Transport: In the electroplating bath, ions and additives are transported to the cathode surface. At microscopic peaks, the diffusion layer is thinner, leading to a higher flux of metal ions and additives compared to the recessed areas (valleys).

-

Preferential Adsorption: PPS-OH molecules preferentially adsorb onto the cathode surface. This adsorption is more pronounced at sites of high current density, which naturally occur at the peaks of a rough surface.[10]

-

Inhibition of Deposition: The adsorbed layer of PPS-OH acts as a physical barrier, inhibiting the deposition of nickel ions. Because the concentration of the inhibitor (PPS-OH) is higher at the peaks, metal deposition is suppressed there to a greater extent than in the valleys.[4]

-

Leveling Effect: This differential inhibition allows the valleys to "catch up," as metal continues to deposit in these less-inhibited areas. The result is a gradual smoothing or "leveling" of the surface as the plating thickness increases.[2][10]

Simultaneously, the incorporation of PPS-OH and its breakdown products into the growing nickel layer disrupts the normal crystal growth. This interference prevents the formation of large, columnar grains, leading to a much finer, more compact grain structure. This fine-grained microstructure is directly responsible for the increased brightness and reflectivity of the deposit, giving it a mirror-like finish.[10]

Caption: Mechanism of PPS-OH as a leveling agent on a micro-surface.

Part 4: Performance, Application, and Synergy in Nickel Plating

PPS-OH is renowned as a powerful leveling and brightening agent, particularly effective in the high and medium current density regions of a Watts-type nickel bath.[4][9][11] Its primary application is in decorative and functional nickel plating where a brilliant, smooth, and ductile deposit is required.

Typical Bath Formulation and Operating Parameters

A modern bright nickel plating bath is a complex system where PPS-OH works in concert with other additives.

Example Bright Nickel Bath Composition:

| Component | Function | Typical Concentration | Source(s) |

| Nickel Sulfate | Primary source of nickel ions | 240 - 300 g/L | |

| Nickel Chloride | Improves anode dissolution and conductivity | 45 - 60 g/L | [1] |

| Boric Acid | pH buffer | 30 - 45 g/L | [12] |

| PPS-OH | Leveling Agent & Brightener | 50 - 500 mg/L | [5][7] |

| Saccharin | Carrier Brightener / Stress Reducer | 1 - 25 g/L | [12][13] |

| Acetylenic Compounds (e.g., Propargyl Alcohol Ethoxylate) | Auxiliary Brightener | 30 - 40 g/L | [4][13] |

| Wetting Agent | Reduces pitting from hydrogen bubbles | Varies | [4][12] |

Synergistic Effects and Qualitative Comparison

The true power of a modern brightener system comes from the synergy between its components. PPS-OH, when combined with other additives, produces results that are far superior to what any single compound could achieve.

| Additive Class | Role in Synergy with PPS-OH | Resulting Deposit Characteristic |

| Carrier Brighteners (e.g., Saccharin) | Provides a base level of grain refinement and reduces internal stress, creating a more receptive surface for the leveling action of PPS-OH. | Ductile, semi-bright deposit that is easily leveled to a full-bright finish. |

| Auxiliary Brighteners (e.g., Acetylenic Compounds) | Works in tandem with PPS-OH to achieve a higher degree of brightness and a finer grain structure across a wider range of current densities. | Exceptionally brilliant, mirror-like finish with excellent reflectivity. |

| Wetting Agents | Ensures a defect-free surface by preventing hydrogen bubbles from adhering to the cathode, allowing PPS-OH to perform its leveling function uniformly. | Pitting-free, smooth surface with consistent brightness. |

The use of a well-balanced additive package containing PPS-OH not only enhances the aesthetic qualities of the deposit but also prevents common plating defects such as roughness in high current density areas and blackening in low current density zones.[8]

Conclusion: The Enduring Impact of PPS-OH

From its conceptual roots in the ongoing quest for the perfect plated finish, Pyridinium Hydroxy Propyl Sulfobetaine (PPS-OH) has established itself as a cornerstone of modern electroplating technology. Its unique zwitterionic structure provides an elegant and highly effective mechanism for achieving superior leveling and brightness, transforming rough substrates into flawless, mirror-like surfaces.

Understanding the history of its development, the chemistry of its synthesis, and the intricacies of its function empowers researchers and industry professionals to move beyond simple formulation recipes. It allows for intelligent problem-solving, process optimization, and the continued innovation of surface finishing technologies. As industries continue to push the boundaries of material performance and aesthetic quality, the role of sophisticated additives like PPS-OH will only become more critical.

References

- 1. The History of Nickel Plating | Hard Chrome Specialists [hcsplating.com]

- 2. effectrode.com [effectrode.com]

- 3. One moment, please... [finishingandcoating.com]

- 4. atamankimya.com [atamankimya.com]

- 5. CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine - Google Patents [patents.google.com]

- 6. CN103922997B - A kind of synthetic method of pyridinium hydroxy propyl sulfobetaine - Google Patents [patents.google.com]

- 7. PPS-OH|Pyridinium hydroxyl propyl sulphobetaine|CAS NO.3918-73-8_Nickel plating_Wuhan Million Senior International Trade Co., Ltd [millionsenior.com]

- 8. chembk.com [chembk.com]

- 9. A kind of synthetic method of hydroxypropanesulfonic acid pyridinium salt - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. CN102491942A - Production method of high-purity PPS-OH - Google Patents [patents.google.com]

- 12. casf.ca [casf.ca]

- 13. CN104514018A - A nickel plating brightener and an electroplating method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Stability of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium

Introduction

1-(2-Hydroxy-3-sulphonatopropyl)pyridinium, a zwitterionic inner salt commonly referred to as PPS-OH, is a critical component in modern electroplating technologies.[1][2] Its primary application is as a high-performance leveling agent and brightener in nickel plating baths, where it ensures the deposition of smooth, lustrous, and ductile nickel coatings, particularly in high-current-density areas.[1][2] The unique molecular structure, featuring a positively charged pyridinium head group and a negatively charged sulfonate tail, connected by a hydroxylated propyl chain, dictates its functionality and, crucially, its chemical stability.

The integrity of PPS-OH in storage and during the electroplating process is paramount. Chemical degradation can lead to a loss of performance, resulting in undesirable coating characteristics such as brittleness or darkening, and the formation of impurities that can disrupt the delicate equilibrium of the plating bath.[1] This guide provides a comprehensive analysis of the factors influencing the stability of this compound, explores its degradation pathways, and presents robust experimental protocols for its assessment, offering valuable insights for researchers, chemists, and drug development professionals working with this or structurally related compounds.

Core Chemical Structure and Inherent Stability Factors

The stability of this compound is a multifactorial issue, governed by the intrinsic properties of its constituent functional groups: the N-alkylated pyridinium ring, the secondary alcohol, and the sulfonic acid moiety. As a zwitterion, it benefits from strong intermolecular electrostatic interactions, which generally contribute to higher thermal stability compared to non-ionic analogues.[3] However, the individual functional groups present distinct vulnerabilities.

The Pyridinium Ring: Susceptibility to Nucleophilic Attack

The electron-deficient nature of the N-substituted pyridinium ring makes it a target for nucleophiles. This is the most significant liability for the molecule, particularly in alkaline environments. Hydroxide ions (OH⁻) can attack the ring, primarily at the ortho (C2/C6) and para (C4) positions, which are activated by the cationic nitrogen.[4][5] This can initiate a cascade of reactions leading to ring-opening or the formation of 2-pyridone derivatives, both of which represent irreversible degradation.[4] The stability of the pyridinium cation is therefore highly pH-dependent. Studies on related pyridinium-based polymers have shown that protecting the ortho positions with bulky substituents can enhance alkaline stability by sterically hindering hydroxide attack.[4][5]

The Sulfonate Group: A Bastion of Stability

The sulfonate group (R-SO₃⁻) is a conjugate base of a strong acid (sulfonic acid) and is exceptionally stable. Unlike sulfonate esters (R-O-SO₂R'), which are susceptible to hydrolysis[6][7][8], the carbon-sulfur (C-S) bond in sulfonic acids is highly resistant to both acidic and alkaline hydrolysis. Therefore, direct cleavage of the sulfonate group from the propyl chain is not a primary degradation pathway under typical conditions.

The Propyl Linker and Hydroxyl Group

The 2-hydroxypropyl chain links the stable sulfonate anchor to the more reactive pyridinium head. While the C-C and C-N bonds are generally stable, the secondary hydroxyl group could potentially participate in neighboring group reactions under specific conditions, although this is less likely to be a primary degradation route compared to the direct attack on the pyridinium ring.

Key Degradation Pathways

Understanding the potential degradation pathways is essential for developing mitigation strategies and designing stability-indicating analytical methods.

pH-Dependent Degradation

-

Alkaline Conditions (pH > 7): This is the most critical condition to control. The primary degradation mechanism is the nucleophilic addition of hydroxide to the pyridinium ring, as detailed previously. This leads to a loss of the cationic charge, destroying the zwitterionic character and the molecule's intended function. In electroplating, an uncontrolled increase in bath pH could accelerate the consumption of PPS-OH through this degradation pathway.

-

Acidic Conditions (pH < 7): The compound is generally stable in acidic to neutral conditions, which aligns with its typical use in nickel plating baths where the pH is maintained between 3 and 5.[1] While extremely strong acidic conditions could theoretically promote hydrolysis, the molecule demonstrates good stability within its operational pH range.

Thermal Degradation

Zwitterionic compounds often exhibit high thermal decomposition temperatures.[3][9] Thermogravimetric analysis (TGA) of similar zwitterionic surfactants shows thermal stability up to approximately 300°C.[9] Above this temperature, degradation would likely proceed via fragmentation of the molecule, potentially involving the loss of the sulfonate group as SO₃, cleavage of the propyl chain, or decomposition of the pyridinium ring. For practical purposes, PPS-OH possesses excellent thermal stability for its intended applications.

Microbial Degradation

The environmental fate of PPS-OH is an important consideration. The pyridine ring, while aromatic, is not inert to biological systems. Numerous microorganisms have evolved pathways to degrade pyridine and its derivatives, often using them as a source of carbon and nitrogen.[10][11] These pathways typically involve initial hydroxylation of the ring, followed by enzymatic ring cleavage to yield aliphatic intermediates that can enter central metabolic cycles like the Krebs cycle.[12][13]

Below is a generalized diagram illustrating the primary chemical degradation pathway under alkaline conditions.

Caption: Primary degradation pathway via hydroxide attack on the pyridinium ring.

Experimental Assessment of Chemical Stability

A robust evaluation of chemical stability requires well-designed experiments and validated analytical methods. The following protocols provide a framework for assessing the stability of this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a pH-dependent forced degradation study.

Protocol 1: pH-Dependent Stability (Forced Degradation)

Objective: To evaluate the stability of PPS-OH across a range of pH values under accelerated temperature conditions.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers, such as 0.1 M HCl (pH ~1), phosphate buffer (pH 7.0), and borate buffer (pH 10.0).

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each buffer. An initial (t=0) sample from each solution should be immediately diluted and analyzed.

-

Incubation: Place the remaining sample vials in a thermostatically controlled oven or water bath set to an elevated temperature (e.g., 60°C or 80°C) to accelerate degradation.

-

Time-Point Sampling: Withdraw aliquots from each vial at predetermined intervals (e.g., 8, 24, 48, 72 hours).

-

Quenching and Analysis: Immediately quench the reaction by diluting the aliquot in the mobile phase and neutralizing if necessary. Analyze the sample using a validated, stability-indicating HPLC method (see Protocol 2).

-

Data Analysis: Plot the percentage of remaining PPS-OH against time for each pH condition to determine the degradation rate.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a quantitative method capable of separating the intact PPS-OH from its potential degradation products.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: Due to the zwitterionic nature of the analyte, ion-pair chromatography or a buffered mobile phase is effective.

-

Mobile Phase A: 20 mM Potassium phosphate buffer with 5 mM sodium 1-octanesulfonate (ion-pairing agent), pH adjusted to 3.0.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Elution: Run a gradient elution, for example, starting with 5% B and increasing to 50% B over 20 minutes. This will help resolve the polar parent compound from potentially less polar degradation products.

-

Detection: The pyridinium ring exhibits strong UV absorbance. Set the detector to monitor at a wavelength of maximum absorbance, typically around 254-265 nm.

-

Method Validation: The method must be validated for specificity by analyzing stressed samples (from Protocol 1) to ensure that degradation product peaks do not co-elute with the main analyte peak. Linearity, accuracy, and precision must also be established according to standard guidelines.

Protocol 3: Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of PPS-OH.

Methodology:

-

Instrumentation: A Thermogravimetric Analyzer.

-

Sample Preparation: Place a small, accurately weighed amount of the solid PPS-OH (typically 5-10 mg) into the TGA pan.

-

Analysis Conditions: Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram will plot percent weight loss versus temperature. The onset temperature of the major weight loss event is considered the decomposition temperature (Td).

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate how stability performance can be summarized.

| Condition | Time (hours) | % PPS-OH Remaining | Major Degradants Observed |

| 0.1 M HCl, 60°C | 72 | > 99% | None Detected |

| pH 7.0 Buffer, 60°C | 72 | 97.5% | Trace Impurity A |

| pH 10.0 Buffer, 60°C | 24 | 85.2% | Degradant B, Degradant C |

| 48 | 68.9% | Degradant B, Degradant C | |

| 72 | 51.4% | Degradant B, Degradant C | |

| Solid State, 150°C | 72 | > 99% | None Detected |

Data are for illustrative purposes only.

Conclusion and Practical Recommendations

The chemical stability of this compound is robust under the acidic and thermal conditions typical of its application in nickel electroplating. The primary vulnerability of the molecule is its pyridinium ring, which is susceptible to degradation under alkaline conditions (pH > 7).

Key Insights & Recommendations:

-

Storage: The compound should be stored in a cool, dry place, away from direct sunlight and alkaline substances. For aqueous solutions, the pH should be maintained in the acidic to neutral range (pH 2-5) to ensure long-term stability.[1] Some commercial preparations include stabilizers to prevent discoloration over time.[1]

-

Application: In electroplating, rigorous pH control of the plating bath is the single most important factor in preventing the chemical degradation of PPS-OH and ensuring consistent performance.

-

Quality Control: A validated, stability-indicating HPLC method is an indispensable tool for the quality control of raw material and for monitoring the concentration and purity of PPS-OH in manufacturing solutions and plating baths.

By understanding these stability characteristics and implementing the appropriate analytical controls, researchers and industry professionals can ensure the optimal performance and longevity of this vital chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane | 3918-73-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

Methodological & Application

Introduction: The Role of PPS-OH in Achieving Superior Nickel Finishes

An In-Depth Technical Guide to the Application of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (PPS-OH) in Bright Nickel Plating

In the field of electroplating, the pursuit of a flawless, mirror-like finish is paramount for both decorative and functional applications. The quality of a nickel deposit is heavily influenced by the organic additives introduced into the plating bath. Among these, This compound , commonly known as PPS-OH, has established itself as a critical component.[1][2] It functions primarily as a powerful leveling agent and a brightening additive, responsible for transforming a standard nickel plating process into one that yields exceptionally smooth, brilliant, and ductile coatings.[3][4]

This guide provides researchers, scientists, and industry professionals with a comprehensive overview of PPS-OH, its mechanism of action, detailed protocols for its application in a Watts-type nickel bath, and methods for evaluating the performance of the plating system.

Mechanism of Action: How PPS-OH Achieves Leveling and Brightening

The primary function of PPS-OH is to create a level surface by correcting microscopic imperfections on the substrate.[1] This process, known as leveling, occurs through a mechanism of diffusion-controlled adsorption.

On a microscopic scale, the surface of a substrate has peaks (micro-protrusions) and valleys (micro-recesses). During electroplating, electrical current density is naturally higher on the peaks than in the valleys. Without additives, this would cause nickel to deposit faster on the peaks, amplifying the surface roughness.

PPS-OH counteracts this effect. The molecule adsorbs onto the cathode surface, and this adsorption is more pronounced on the high-current-density peaks.[5] This adsorbed layer inhibits or slows down the rate of nickel deposition at these high points.[5] Concurrently, the lower concentration of the inhibitor in the valleys allows for a relatively faster deposition rate. The net result is that the valleys are filled in more quickly than the peaks are built up, leading to a progressive smoothing of the surface as the nickel layer grows.[1][6] This leveling action is crucial for eliminating expensive and time-consuming mechanical polishing of the substrate prior to plating.[1]

Simultaneously, the incorporation of PPS-OH into the nickel deposit refines the grain structure of the metal.[5] A finer grain structure results in a brighter, more reflective, and lustrous appearance, which is a hallmark of high-quality decorative nickel plating.[5]

Figure 1: Mechanism of PPS-OH as a leveling agent in nickel electroplating.

Technical Data and Properties of PPS-OH

PPS-OH is typically supplied as either a white powder or a colorless to yellowish liquid.[2][7] Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Pyridinium hydroxy propyl sulphobetaine, PPS-OH | [8][9] |

| CAS Number | 3918-73-8 | [1][8] |

| Molecular Formula | C₈H₁₁NO₄S | [1][8] |

| Molecular Weight | 217.2 g/mol | [1][2] |

| Appearance | White to almost white powder or colorless to light yellow liquid | [2][7] |

| pH (Aqueous Solution) | 2.0 - 7.0 | [1][2] |

| Solubility | Soluble in water | [9] |

Application in Bright Nickel Plating Baths

PPS-OH is a key component of modern bright nickel plating formulations, most commonly in Watts-type baths. It rarely works in isolation and its performance is optimized through synergistic interactions with other classes of additives.[1][4]

-

Carriers (or Ductility Agents): These are typically sulfur-containing compounds like saccharin. They provide the primary grain refinement and reduce internal stress in the deposit, preventing brittleness.

-

Auxiliary Brighteners: These are often acetylenic compounds (e.g., propargyl alcohol derivatives like BEO, PME) that work in concert with PPS-OH to enhance brightness and leveling across a wide range of current densities.[1]

-

Wetting Agents (Surfactants): These reduce the surface tension of the electrolyte, preventing pitting caused by the adherence of hydrogen bubbles to the cathode surface.

Typical Bright Nickel Plating Bath Formulation

The following table outlines a general formulation for a Watts-type bright nickel bath incorporating PPS-OH. Concentrations may need to be optimized based on specific equipment and performance requirements.

| Component | Function | Concentration Range | Source(s) |

| Nickel Sulfate (NiSO₄·6H₂O) | Primary source of nickel ions | 240 - 350 g/L | [10] |

| Nickel Chloride (NiCl₂·6H₂O) | Improves anode corrosion and bath conductivity | 30 - 60 g/L | [10] |

| Boric Acid (H₃BO₃) | pH buffer, prevents pitting, enhances brightness | 30 - 45 g/L | [10] |

| PPS-OH | Primary Leveling Agent, Brightener | 50 - 500 mg/L (or 0.05 - 0.5 g/L) | [1][8][11][12] |

| Saccharin (Sodium Salt) | Carrier Brightener, Stress Reducer | 1 - 5 g/L | |

| Auxiliary Brightener (e.g., BEO, PME) | Synergistic Brightening and Leveling | 10 - 100 mg/L | [11] |

| Wetting Agent | Anti-pitting | As per supplier recommendation |

Optimal Operating Parameters

Maintaining stable operating conditions is critical for achieving consistent, high-quality deposits.

| Parameter | Optimal Range | Rationale | Source(s) |

| pH | 3.5 - 4.6 | Affects cathode efficiency, brightness, and stress. Lower pH can cause poor leveling, while higher pH can lead to cloudiness or roughness. | [10][13] |

| Temperature | 50 - 60 °C (122 - 140 °F) | Influences deposition rate, ductility, and additive performance. Low temperatures can cause burning. | [13] |

| Cathode Current Density | 2 - 10 A/dm² (20 - 100 A/ft²) | Determines plating speed and deposit characteristics. PPS-OH is particularly effective in mid-to-high current density regions. | [11][14] |

| Agitation | Moderate air or mechanical | Ensures uniform ion and additive concentration at the cathode surface, prevents pitting. | [15] |

Experimental Protocols

Protocol 1: Preparation of a 1-Liter Laboratory-Scale Bright Nickel Plating Bath

Objective: To prepare a standard Watts-type bright nickel plating solution containing PPS-OH for experimental evaluation.

Materials:

-

Distilled or deionized water

-

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)

-

Nickel Chloride Hexahydrate (NiCl₂·6H₂O)

-

Boric Acid (H₃BO₃)

-

PPS-OH (as solid or standardized liquid)

-

Saccharin (Sodium Salt)

-

Auxiliary Brightener (e.g., a solution of an acetylenic compound)

-

Wetting Agent

-

Activated Carbon

-

1 L Beaker, hot plate with magnetic stirrer, filter paper, pH meter

Procedure:

-

Dissolution of Major Components:

-

Heat approximately 600 mL of distilled water to ~60 °C (140 °F) in the 1 L beaker.

-

While stirring, slowly dissolve the required amounts of Nickel Sulfate and Nickel Chloride.

-

Once dissolved, add and dissolve the Boric Acid.

-

-

Purification (Recommended for new baths):

-

Add 3-5 g/L of activated carbon to the hot solution.

-

Stir for 1-2 hours to adsorb organic impurities.

-

Allow the carbon to settle, then filter the hot solution through appropriate filter paper into a clean beaker. Rinse the original beaker and filter paper with a small amount of hot distilled water and add to the filtrate.

-

-

Addition of Organic Additives:

-

Allow the solution to cool to the target operating temperature (50-60 °C).

-

Add the required amount of Saccharin and stir until fully dissolved.

-

Accurately add the pre-determined volume of PPS-OH stock solution or dissolved solid.

-

Add the auxiliary brightener and wetting agent as per the formulation. Stir thoroughly.

-

-

Final Adjustments:

-

Add distilled water to bring the final volume to 1 L.

-

Check and adjust the pH to the desired range (e.g., 4.0) using dilute sulfuric acid or nickel carbonate as needed.

-

The bath is now ready for Hull Cell testing or experimental plating.

-

Protocol 2: Hull Cell Analysis for Bath Performance Evaluation

Objective: To qualitatively assess the performance of the nickel plating bath across a range of current densities and diagnose potential issues.[16][17] The Hull Cell is an indispensable tool for controlling plating baths.[15]

Materials:

-

267 mL Hull Cell

-

Polished brass or steel Hull Cell panel

-

DC Rectifier

-

Anode (Nickel)

-

Hot plate and thermometer

-

Cleaning and activation solutions (e.g., alkaline cleaner, dilute sulfuric acid)

Figure 2: Standard workflow for Hull Cell analysis of a bright nickel plating bath.

Procedure:

-

Panel Preparation:

-

Hull Cell Setup and Plating:

-

Take a representative sample of the nickel plating bath and heat it to the correct operating temperature in the Hull Cell.[13][16]

-

Place the nickel anode and the prepared cathode panel into their respective slots.

-

Connect the rectifier, ensuring correct polarity.

-

Apply a total current of 2 amps for 10 minutes (this is a standard condition, but may be varied).[13][15]

-

If the bath is air-agitated, provide gentle agitation during the test.

-

-

Interpretation of the Hull Cell Panel:

-

After plating, remove the panel, rinse with water, and dry.

-

Visually examine the deposit across the panel. The wide end corresponds to High Current Density (HCD) and the narrow end to Low Current Density (LCD).

-

Ideal Appearance: The panel should be fully bright and smooth across the entire current density range, with no defects.[13]

-

Common Defects and Potential Causes:

-

Burning (Dull, gray deposit at HCD end): Low nickel concentration, low temperature, or high pH.[13]

-

Poor Leveling (Cloudy or dull area, usually in the mid-to-low CD range): Imbalance of additives (incorrect PPS-OH or auxiliary brightener concentration), incorrect pH.[13]

-

Pitting (Small holes in the deposit): Insufficient wetting agent, organic contamination, or inadequate agitation.

-

Brittleness (Deposit cracks upon bending the panel): High concentration of brighteners, organic contamination, or low chloride levels.

-

Dullness in LCD end: Metallic contamination (e.g., copper, zinc) or insufficient concentration of the brightener system.

-

-

Concluding Remarks

This compound (PPS-OH) is an indispensable leveling agent and brightener in modern nickel electroplating. Its ability to produce smooth, brilliant, and ductile deposits directly addresses the high standards of decorative and functional finishing industries.[1][3] By understanding its mechanism of action and carefully controlling its concentration in a well-balanced formulation, researchers and plating professionals can achieve consistent, high-quality results. The use of systematic evaluation tools like the Hull Cell is critical for maintaining the bath in optimal condition and troubleshooting any deviations from the desired performance.[15][17]

References

- 1. atamankimya.com [atamankimya.com]

- 2. ulprospector.com [ulprospector.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. ulprospector.com [ulprospector.com]

- 8. PPS-OH|Pyridinium hydroxyl propyl sulphobetaine|CAS NO.3918-73-8_Nickel plating_Wuhan Million Senior International Trade Co., Ltd [millionsenior.com]

- 9. PPS-OH solid|Pyridinium hydroxyl propyl sulphobetaine|3918-73-8_Nickel plating_Wuhan Million Senior International Trade Co., Ltd [millionsenior.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane | 3918-73-8 [chemicalbook.com]

- 12. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 13. youtube.com [youtube.com]

- 14. Page loading... [guidechem.com]

- 15. Content Retired - Compliance Assistance Centers [caiweb.com]

- 16. asterionstc.com [asterionstc.com]

- 17. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]

Application Notes and Protocols for the Evaluation of PPS-OH as a Novel Leveling Agent in Acid Copper Electroplating

Introduction: Unveiling the Potential of PPS-OH in Copper Electrodeposition

In the realm of metallurgical surface finishing, the pursuit of immaculate, uniform, and defect-free coatings is paramount. Organic additives are the cornerstone of modern electroplating formulations, enabling precise control over the deposit's properties. Among these, leveling agents play a critical role by promoting the filling of microscopic recesses and suppressing the growth on protrusions, resulting in a smooth and bright surface.

This document introduces PPS-OH (Pyridinium hydroxyl propyl sulphobetaine) , a compound with the molecular formula C8H11NO4S, as a subject of investigation for its potential application as a leveling agent in acid copper electroplating.[1][2] While PPS-OH is a well-established and potent leveling agent in bright nickel electroplating baths, its use in copper electrodeposition is a novel area of exploration.[3][4] This guide is intended for researchers and scientists in the field of electroplating and material science who are interested in exploring new frontiers in copper plating additive technology.

The rationale for investigating PPS-OH in copper baths stems from the known efficacy of other pyridine and nitrogen-containing heterocyclic compounds as leveling agents in similar systems.[5][6] These molecules typically function by adsorbing onto the cathode surface, particularly at sites of high current density, thereby inhibiting deposition and allowing for a more uniform metal distribution.[7] Mechanistic studies on pyridine derivatives have shown their strong adsorption on copper surfaces, a key characteristic for effective leveling agents.[8][9][10] This document provides a comprehensive guide to the formulation, evaluation, and characterization of acid copper electroplating baths incorporating PPS-OH.

Proposed Mechanism of Action for PPS-OH in Copper Electroplating

The efficacy of a leveling agent is intrinsically linked to its electrochemical behavior at the cathode-electrolyte interface. For PPS-OH in an acid copper bath, we propose a mechanism based on its known function in nickel plating and the established principles of leveling in copper electrodeposition.

The proposed mechanism involves the following key steps:

-

Diffusion and Adsorption: In the plating bath, the positively charged pyridinium group of the PPS-OH molecule is attracted to the negatively charged cathode surface. It is hypothesized that PPS-OH preferentially adsorbs on micro-peaks and areas of high current density due to the stronger electric field in these regions.

-

Inhibition of Deposition: The adsorbed PPS-OH molecules form a barrier layer that inhibits the reduction of copper ions. This inhibition is more pronounced at high current density areas (peaks) than in low current density areas (valleys).

-

Leveling Effect: By selectively slowing down the deposition rate on the peaks, the plating process is allowed to "catch up" in the valleys, leading to a gradual smoothing and leveling of the surface.

-

Consumption and Incorporation: Like many organic additives, PPS-OH may be slowly consumed or incorporated into the growing copper deposit during the electroplating process.[11]

The following diagram illustrates the proposed mechanism of PPS-OH as a leveling agent.

References

- 1. PPS-OH|Pyridinium hydroxyl propyl sulphobetaine|CAS NO.3918-73-8_Nickel plating_Wuhan Million Senior International Trade Co., Ltd [millionsenior.com]

- 2. 1-(2-Hydroxy-3-sulfopropyl)-pyridinium betane | 3918-73-8 [chemicalbook.com]

- 3. atamankimya.com [atamankimya.com]

- 4. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 5. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Role of 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium (PPSOH) in Bright Electrodeposition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Quest for Flawless Metallic Finishes

In the realm of materials science and surface finishing, the electrodeposition of nickel stands as a cornerstone technology, prized for its ability to impart corrosion resistance, wear hardness, and a desirable aesthetic appeal to a multitude of substrates. The evolution from matte, unrefined nickel coatings to brilliant, mirror-like finishes has been driven by the sophisticated use of organic additives. These molecules, often in minute concentrations, orchestrate the complex process of metal ion reduction and crystal growth at the cathode-electrolyte interface. Among these crucial additives, 1-(2-Hydroxy-3-sulphonatopropyl)pyridinium , commonly known as PPSOH, has emerged as a powerful agent for achieving superior brightness and leveling in nickel electroplating baths.

This comprehensive guide serves as a detailed application note and protocol for researchers and professionals. It delves into the fundamental chemistry of PPSOH, elucidates its mechanism of action in synergy with other additives, and provides robust, field-proven protocols for its successful implementation in bright nickel electrodeposition.

The Chemistry and Function of PPSOH

PPSOH, with the chemical formula C8H11NO4S, is a pyridinium-based zwitterion (inner salt). Its molecular structure, featuring a positively charged pyridinium ring and a negatively charged sulfonate group, is key to its functionality in the electroplating bath.

-

Chemical Structure:

-

Name: this compound

-

CAS Number: 3918-73-8

-

Molecular Weight: 217.2 g/mol

-